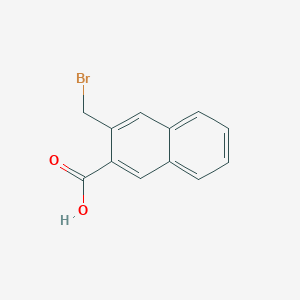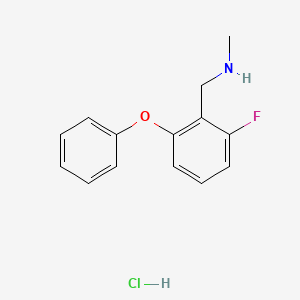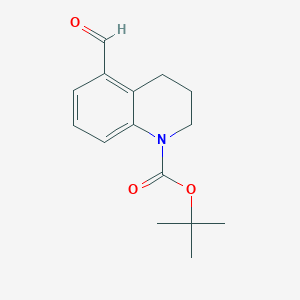
(E)-2-chloro-5-(4-nitrostyryl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-chloro-5-(4-nitrostyryl)pyridine is an organic compound with the molecular formula C13H9ClN2O2 It is characterized by the presence of a pyridine ring substituted with a chloro group and a nitrostyryl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-chloro-5-(4-nitrostyryl)pyridine typically involves the reaction of 2-chloro-5-bromopyridine with 4-nitrostyrene under basic conditions. The reaction is usually carried out in the presence of a palladium catalyst, such as palladium acetate, and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide. The reaction mixture is heated to promote the coupling reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated systems are often employed to ensure consistent production and quality control.
Análisis De Reacciones Químicas
Types of Reactions
(E)-2-chloro-5-(4-nitrostyryl)pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
(E)-2-chloro-5-(4-nitrostyryl)pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of (E)-2-chloro-5-(4-nitrostyryl)pyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group can participate in substitution reactions, modifying the compound’s activity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-chloro-5-(4-nitrophenyl)pyridine
- 2-chloro-5-(4-aminostyryl)pyridine
- 2-chloro-5-(4-methylstyryl)pyridine
Uniqueness
(E)-2-chloro-5-(4-nitrostyryl)pyridine is unique due to the presence of both a chloro and a nitrostyryl group, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C13H9ClN2O2 |
|---|---|
Peso molecular |
260.67 g/mol |
Nombre IUPAC |
2-chloro-5-[(E)-2-(4-nitrophenyl)ethenyl]pyridine |
InChI |
InChI=1S/C13H9ClN2O2/c14-13-8-5-11(9-15-13)2-1-10-3-6-12(7-4-10)16(17)18/h1-9H/b2-1+ |
Clave InChI |
DNHVFKKPWZTKCO-OWOJBTEDSA-N |
SMILES isomérico |
C1=CC(=CC=C1/C=C/C2=CN=C(C=C2)Cl)[N+](=O)[O-] |
SMILES canónico |
C1=CC(=CC=C1C=CC2=CN=C(C=C2)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Bromo-4-chlorothieno[3,2-d]pyrimidin-2-amine](/img/structure/B11853949.png)

![3-Methyl-4-phenylisoxazolo[4,3-c]quinoline](/img/structure/B11853958.png)











